molecular formula C11H10N2O3 B1352003 (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid CAS No. 37959-11-8

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B1352003
CAS No.: 37959-11-8
M. Wt: 218.21 g/mol
InChI Key: XSVJIEWMMLZJCG-UHFFFAOYSA-N
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Description

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a hydroxy group at the 5-position, a phenyl group at the 1-position, and an acetic acid moiety at the 3-position of the pyrazole ring. It has garnered interest due to its potential biological and pharmacological activities.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate in the presence of acetic acid, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • (5-hydroxy-1-phenyl-1H-pyrazol-4-yl)acetic acid
  • (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)propionic acid
  • (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)butyric acid

Uniqueness

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the 5-position and the acetic acid moiety at the 3-position allows for unique interactions with biological targets, differentiating it from other similar compounds .

Properties

IUPAC Name

2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-6,12H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVJIEWMMLZJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407035
Record name (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37959-11-8
Record name (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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